

Application Notes and Protocols for Chan-Lam Coupling with Arylboronic Acids

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Compound of Interest

Compound Name: (4-(*N*-Benzylsulfamoyl)phenyl)boronic acid

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These application notes provide a detailed overview and experimental protocols for conducting the Chan-Lam coupling reaction, a versatile and widely used method for the formation of carbon-heteroatom bonds, particularly C-N and C-O bonds. This copper-catalyzed cross-coupling of arylboronic acids with amines or alcohols offers a powerful tool for the synthesis of complex molecules in pharmaceutical and materials science research.^{[1][2][3][4]} The reaction is notable for its mild conditions, often proceeding at room temperature and being tolerant of air and moisture, which presents a significant advantage over other cross-coupling methods like the Buchwald-Hartwig reaction.^{[1][2][3]}

Overview of the Chan-Lam Coupling Reaction

The Chan-Lam coupling facilitates the formation of a bond between an aryl group from an arylboronic acid and a heteroatom (typically nitrogen or oxygen) from a corresponding nucleophile, such as an amine, amide, or alcohol.^{[3][5]} The reaction is catalyzed by a copper salt, with copper(II) acetate being a common choice, and often utilizes a base and an oxidant, which can be atmospheric oxygen.^{[2][5]}

Key Advantages:

- Mild Reaction Conditions: Can often be conducted at room temperature.^{[1][3]}

- Air and Moisture Tolerance: Simplifies the experimental setup as inert atmosphere conditions are not always necessary.[\[1\]](#)
- Cost-Effective Catalyst: Utilizes abundant and inexpensive copper catalysts.[\[1\]](#)
- Broad Substrate Scope: Applicable to a wide range of amines, amides, alcohols, and other N-H and O-H containing compounds.[\[1\]](#)[\[2\]](#)[\[5\]](#)

Reaction Parameters and Optimization

The efficiency and outcome of the Chan-Lam coupling are influenced by several factors, including the choice of catalyst, solvent, base, and temperature. The following tables summarize typical conditions and provide examples from the literature to guide optimization efforts.

Table 1: Common Reagents and Conditions for Chan-Lam Coupling

Component	Examples	Notes
Copper Source	<chem>Cu(OAc)2</chem> , <chem>Cu(OTf)2</chem> , <chem>CuCl</chem> , <chem>Cu2O</chem>	Copper(II) acetate is the most common and versatile catalyst. [5]
Arylboronic Acid	Phenylboronic acid, substituted arylboronic acids	Electron-donating and electron-withdrawing groups are generally well-tolerated.
Nucleophile	Primary/secondary amines, anilines, amides, imides, carbamates, alcohols, phenols	The nature of the nucleophile can significantly impact reaction conditions. [1] [5]
Base	Pyridine, <chem>Et3N</chem> , <chem>K2CO3</chem> , DBU	A base is often required to facilitate the reaction, though some protocols are base-free. [5] [6]
Solvent	<chem>CH2Cl2</chem> , MeOH, MeCN, THF, Toluene	The choice of solvent can influence reaction rate and yield. [5]
Oxidant	Air (<chem>O2</chem>), TEMPO	Atmospheric oxygen is often sufficient as the terminal oxidant. [2] [5]
Temperature	Room temperature to 100 °C	Many reactions proceed efficiently at ambient temperature. [5]

Table 2: Examples of Chan-Lam N-Arylation with Arylboronic Acids

Entry	Arylboronic Acid	Amine/Amine	Catalyst (mol %)	Base	Solvent	Temp (°C)	Time (h)	Yield (%)	Reference
1	Phenyl boronic acid	N-benzyl-N-methyl sulfamoyl azide	CuCl (10)	None	MeOH	RT	16	81	[7]
2	p-Tolylboronic acid	Aniline	Cu(OAc) ₂ (10)	2,6-lutidine	CH ₂ Cl ₂	RT	18	70+	[8]
3	Pyridin-3-ylboronic acid	5-phenyl-1H-tetrazole	Cu(OAc) ₂	Et ₃ N/Pyridine	-	-	-	Good	[9]
4	Phenyl boronic acid	Aniline	Copper(II)	pyridylminoaromatic sulfonate (2.5)	None	-	25	12	98
5	Arylboronic acid ester	3-isopropyl-1H-pyrazole	Cu(OAc) ₂ (1.0 equiv)	B(OH) ₃	MeCN	70	18	-	[5]

Experimental Protocols

The following are generalized and specific protocols for performing a Chan-Lam coupling reaction.

Protocol 1: General Procedure for Chan-Lam N-Arylation

This protocol provides a general starting point for the N-arylation of amines with arylboronic acids.

Materials:

- Arylboronic acid (1.0 - 2.0 equiv.)
- Amine (1.0 equiv.)
- Copper(II) acetate ($\text{Cu}(\text{OAc})_2$), 0.1 - 1.0 equiv.)
- Base (e.g., pyridine or triethylamine, 2.0 equiv.)
- Solvent (e.g., Dichloromethane (CH_2Cl_2), Methanol (MeOH), or Acetonitrile (MeCN))
- Reaction flask or vial with a magnetic stir bar

Procedure:

- To a reaction flask, add the amine (1.0 equiv.), arylboronic acid (1.2-1.5 equiv.), copper(II) acetate (0.1-1.0 equiv.), and a magnetic stir bar.
- Add the solvent (e.g., CH_2Cl_2) to the flask.
- Add the base (e.g., pyridine, 2.0 equiv.) to the reaction mixture.
- Stir the reaction mixture at room temperature, open to the air, for 12-72 hours.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
- Upon completion, dilute the reaction mixture with a suitable solvent like ethyl acetate.

- Filter the mixture through a pad of Celite to remove the copper catalyst.
- Wash the filtrate with saturated aqueous NaHCO_3 , water, and brine.
- Dry the organic layer over anhydrous sodium sulfate (Na_2SO_4), filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl product.

Protocol 2: Specific Procedure for the Synthesis of Unsymmetrical N-Arylsulfamides[7]

This protocol details the coupling of sulfamoyl azides with arylboronic acids.

Materials:

- Arylboronic acid (2.0 mmol)
- Sulfamoyl azide (1.0 mmol)
- Copper(I) chloride (CuCl , 10 mol%)
- Methanol (MeOH , 1.0 mL)
- Sealed tube with a magnetic stir bar

Procedure:

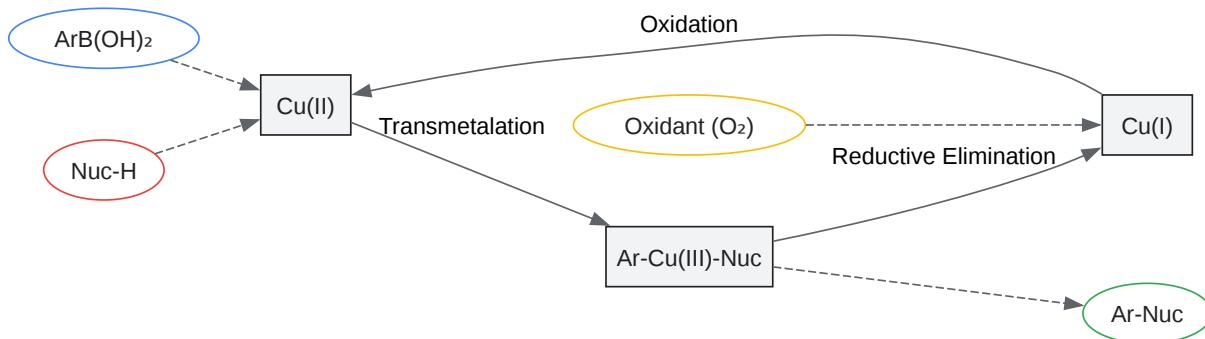
- In a sealed tube, combine the arylboronic acid (2.0 mmol), sulfamoyl azide (1.0 mmol), and CuCl (10 mol%).
- Add methanol (1.0 mL) to the tube.
- Stir the reaction mixture at room temperature in the open flask.
- After the reaction is complete (as determined by TLC), filter the mixture through Celite and wash the pad with ethyl acetate.

- Collect the filtrate and concentrate it under reduced pressure.
- Purify the crude product via column chromatography to yield the unsymmetrical N-arylsulfamide.

Visualizing the Process

Catalytic Cycle of the Chan-Lam Coupling

The mechanism of the Chan-Lam coupling is complex and still a subject of study, but a generally accepted pathway involves the formation of a copper(III) intermediate followed by reductive elimination.[3][5]

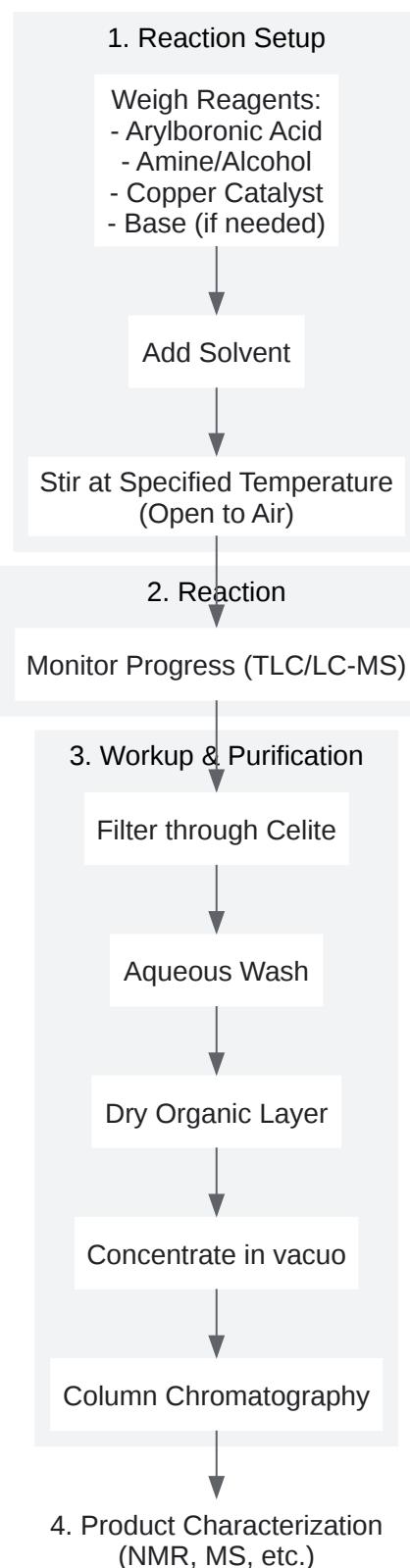


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Caption: Simplified catalytic cycle for the Chan-Lam coupling reaction.

General Experimental Workflow

The following diagram outlines the typical steps involved in setting up and working up a Chan-Lam coupling reaction.

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Caption: General workflow for a Chan-Lam coupling experiment.

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